![molecular formula C16H12BrCl2NO3 B2511807 {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794853-71-6](/img/structure/B2511807.png)
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of bromine, chlorine, and carbamoyl groups in its structure suggests it may have unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route might include:
-
Formation of the Carbamoyl Intermediate
Starting Material: 3-Bromobenzylamine.
Reagent: Phosgene or a phosgene equivalent.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the reactivity of phosgene.
-
Esterification
Starting Material: 2,4-Dichlorobenzoic acid.
Reagent: The carbamoyl intermediate.
Conditions: This step often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives where the bromine or chlorine atoms are replaced by the nucleophile.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: These reactions are usually performed under acidic or basic conditions.
Products: Oxidized products where the carbamoyl or ester groups are converted to carboxylic acids or other oxidized forms.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the compound, potentially converting ester groups to alcohols.
科学研究应用
Chemistry
In chemistry, {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential as a pharmacophore. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of polymers and advanced materials.
作用机制
The mechanism by which {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms could play a role in enhancing the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
{[(3-Chlorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
The uniqueness of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The presence of both bromine and chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-5-4-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFSCMSXXUTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
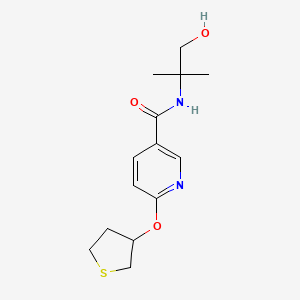
![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)
![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
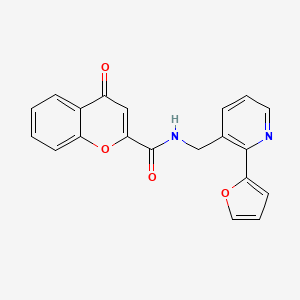
![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)
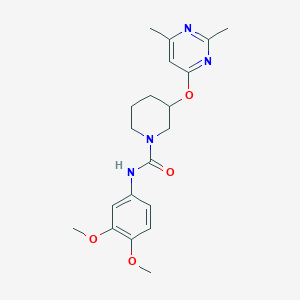
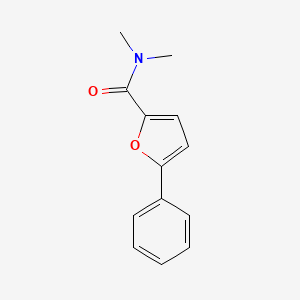
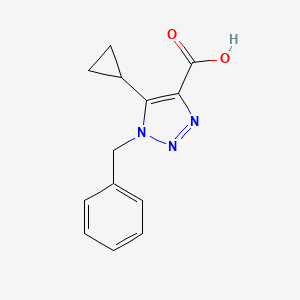
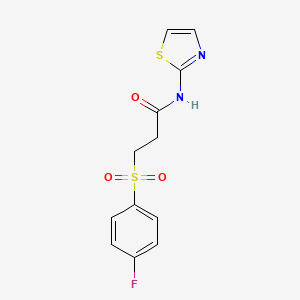
![1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
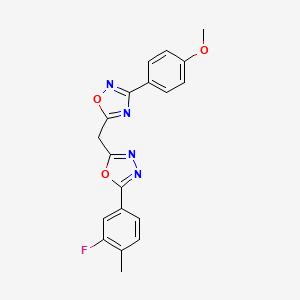
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
